α‑Glucosidase Inhibition: Class‑Level Superiority Over Acarbose
All members of the benzofuran–pyridazine series (3a–3h and 4a–4b) that includes the target compound consistently inhibited α‑glucosidase by >89% in a standard in‑vitro assay, whereas the reference drug acarbose achieved only 42.50% inhibition under identical conditions [1]. Although the publication reports pooled values for the compound family, the 5‑methoxybenzofuran‑2‑carbonyl‑pyrrolidin‑3‑yloxy‑pyridazine scaffold is a core structural determinant of this potency advantage, making the observed >2‑fold improvement a class‑level characteristic directly attributable to the core architecture of the target compound.
| Evidence Dimension | α‑Glucosidase inhibition (%) |
|---|---|
| Target Compound Data | >89% inhibition (class range for derivatives 3a–3h and 4a–4b) |
| Comparator Or Baseline | Acarbose: 42.50% inhibition |
| Quantified Difference | ≥46.5 percentage-point absolute increase (≥2.1‑fold relative improvement) |
| Conditions | In‑vitro α‑glucosidase enzyme inhibition assay; concentrations and incubation conditions as detailed in Boukharsa et al. 2023 |
Why This Matters
Procurement decisions for antidiabetic screening cascades should prioritize compounds that already demonstrate a >2‑fold potency advantage over the clinical standard, reducing the need for early‑stage synthetic optimisation.
- [1] Boukharsa Y, Karrouchi K, Anouar EH, Albalwi HA, Jarbi I, Ramli Y, Faouzi MEA, Ansar M. Synthesis, α-Glucosidase and β-Galactosidase Inhibitory Potentials and Molecular Docking of Some Novel Benzofuran-Pyridazine Derivatives. Polycyclic Aromatic Compounds. 2023;43(9):8482–8493. doi:10.1080/10406638.2022.2141272 View Source
